Cas no 851809-82-0 (5-(3,4-dimethoxyphenyl)(3-methylpiperidin-1-yl)methyl-2-methyl-1,2,4triazolo3,2-b1,3thiazol-6-ol)

5-(3,4-dimethoxyphenyl)(3-methylpiperidin-1-yl)methyl-2-methyl-1,2,4triazolo3,2-b1,3thiazol-6-ol Chemical and Physical Properties
Names and Identifiers
-
- 5-(3,4-dimethoxyphenyl)(3-methylpiperidin-1-yl)methyl-2-methyl-1,2,4triazolo3,2-b1,3thiazol-6-ol
- Thiazolo[3,2-b][1,2,4]triazol-6-ol, 5-[(3,4-dimethoxyphenyl)(3-methyl-1-piperidinyl)methyl]-2-methyl-
-
- Inchi: 1S/C20H26N4O3S/c1-12-6-5-9-23(11-12)17(14-7-8-15(26-3)16(10-14)27-4)18-19(25)24-20(28-18)21-13(2)22-24/h7-8,10,12,17,25H,5-6,9,11H2,1-4H3
- InChI Key: LPUXTZWNWDSBQR-UHFFFAOYSA-N
- SMILES: N1=C(C)N=C2SC(C(C3=CC=C(OC)C(OC)=C3)N3CCCC(C)C3)=C(O)N12
5-(3,4-dimethoxyphenyl)(3-methylpiperidin-1-yl)methyl-2-methyl-1,2,4triazolo3,2-b1,3thiazol-6-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0631-0122-10μmol |
5-[(3,4-dimethoxyphenyl)(3-methylpiperidin-1-yl)methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |
851809-82-0 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F0631-0122-50mg |
5-[(3,4-dimethoxyphenyl)(3-methylpiperidin-1-yl)methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |
851809-82-0 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F0631-0122-2μmol |
5-[(3,4-dimethoxyphenyl)(3-methylpiperidin-1-yl)methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |
851809-82-0 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0631-0122-5mg |
5-[(3,4-dimethoxyphenyl)(3-methylpiperidin-1-yl)methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |
851809-82-0 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0631-0122-10mg |
5-[(3,4-dimethoxyphenyl)(3-methylpiperidin-1-yl)methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |
851809-82-0 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F0631-0122-4mg |
5-[(3,4-dimethoxyphenyl)(3-methylpiperidin-1-yl)methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |
851809-82-0 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0631-0122-25mg |
5-[(3,4-dimethoxyphenyl)(3-methylpiperidin-1-yl)methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |
851809-82-0 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F0631-0122-40mg |
5-[(3,4-dimethoxyphenyl)(3-methylpiperidin-1-yl)methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |
851809-82-0 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F0631-0122-20μmol |
5-[(3,4-dimethoxyphenyl)(3-methylpiperidin-1-yl)methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |
851809-82-0 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F0631-0122-5μmol |
5-[(3,4-dimethoxyphenyl)(3-methylpiperidin-1-yl)methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |
851809-82-0 | 90%+ | 5μl |
$63.0 | 2023-05-17 |
5-(3,4-dimethoxyphenyl)(3-methylpiperidin-1-yl)methyl-2-methyl-1,2,4triazolo3,2-b1,3thiazol-6-ol Related Literature
-
Jeff E. Prest,Sara J. Baldock,Peter R. Fielden,Nicholas J. Goddard,Bernard J. Treves Brown Analyst, 2002,127, 1413-1419
-
Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956
-
Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
-
Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
-
5. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
Additional information on 5-(3,4-dimethoxyphenyl)(3-methylpiperidin-1-yl)methyl-2-methyl-1,2,4triazolo3,2-b1,3thiazol-6-ol
5-(3,4-Dimethoxyphenyl)(3-Methylpiperidin-1-yl)Methyl-2-Methyl-1,2,4-Triazolo[3,2-b]1,3-Thiazol-6-Ol: A Comprehensive Overview
The compound with CAS No. 851809-82-0, known as 5-(3,4-dimethoxyphenyl)(3-methylpiperidin-1-yl)methyl-2-methyl-1,2,4-triazolo[3,2-b]1,3-thiazol-6-ol, is a highly specialized organic molecule with significant potential in various fields of research and application. This compound is characterized by its complex structure, which includes a triazolo-thiazole ring system and a substituted piperidine moiety. The presence of the dimethoxyphenyl group adds to its unique chemical properties and biological activity.
Recent studies have highlighted the importance of this compound in the field of medicinal chemistry. Its structure suggests potential applications as a drug candidate due to its ability to interact with various biological targets. The triazolo-thiazole core is known for its versatility in forming hydrogen bonds and π–π interactions, which are critical for drug-receptor interactions. Additionally, the methylated piperidine group enhances the compound's lipophilicity, making it more suitable for crossing biological membranes.
One of the most promising areas of research involving this compound is its potential as an anti-inflammatory agent. Preclinical studies have demonstrated that it exhibits significant anti-inflammatory activity by inhibiting key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This makes it a strong candidate for the development of novel anti-inflammatory drugs with reduced side effects compared to current treatments.
Another area of interest is its role in neuroprotective therapies. The dimethoxyphenyl group has been shown to possess antioxidant properties, which can help protect neurons from oxidative stress-induced damage. This property makes the compound a potential candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
The synthesis of this compound involves a multi-step process that requires precise control over reaction conditions. The key steps include the formation of the triazolo-thiazole ring system and the subsequent coupling with the piperidine derivative. Researchers have optimized these steps to achieve high yields and purity levels, ensuring that the compound is suitable for further biological testing.
In terms of structural analysis, modern techniques such as X-ray crystallography have been employed to determine the exact conformation of the molecule. These studies have revealed that the methyl groups on both the triazolo-thiazole and piperidine moieties play a crucial role in stabilizing the molecule's structure. This stability is essential for maintaining its bioavailability and pharmacokinetic properties.
Recent advancements in computational chemistry have also provided valuable insights into the compound's behavior at molecular level. Molecular docking studies have shown that it can bind effectively to several therapeutic targets, including kinases and G-protein coupled receptors (GPCRs). These findings underscore its potential as a lead compound in drug discovery programs.
Moreover, green chemistry principles have been integrated into the synthesis process to minimize environmental impact. The use of eco-friendly solvents and catalysts has not only reduced waste but also improved reaction efficiency. This approach aligns with current trends toward sustainable chemical practices.
In conclusion, 5-(3,4-dimethoxyphenyl)(3-methylpiperidin-1-yl)methyl-2-methyl-1,2,4-triazolo[3,2-b]1,3-thiazol-6-ol represents a significant advancement in organic synthesis and medicinal chemistry. Its unique structure and diverse biological activities make it a valuable tool for researchers across various disciplines. As ongoing studies continue to uncover its full potential, this compound is poised to make a substantial impact on both academic research and industrial applications.
851809-82-0 (5-(3,4-dimethoxyphenyl)(3-methylpiperidin-1-yl)methyl-2-methyl-1,2,4triazolo3,2-b1,3thiazol-6-ol) Related Products
- 1155571-46-2(6-(2-methyl-1H-imidazol-1-yl)imidazo2,1-b1,3thiazole-5-carbaldehyde)
- 2138015-75-3(2-({(tert-butoxy)carbonylamino}methyl)spiro3.5nonane-2-carboxylic acid)
- 2137944-30-8(2-Propenamide, 2-methyl-N-[(1,2,3,4-tetrahydro-4-quinolinyl)methyl]-)
- 40608-76-2(2-Benzyl-5-methoxy-1H-benzo[D]imidazole)
- 75394-56-8(1H-Tetrazole, 5-(2-chloroethyl)-1-ethyl-)
- 314240-82-9(2-(3-bromophenyl)-4,5-dihydro-1h-imidazole)
- 869335-22-8(6-Chloro-4-nitro-1-((2-(trimethylsilyl)ethoxy)-methyl)-1H-pyrrolo2,3-bpyridine)
- 527688-20-6(Ibuprofen Sodium Salt Dihydrate)
- 92807-06-2(N-(2,2,5,5-tetramethylcyclopentylidene)hydroxylamine)
- 1333823-14-5(2-(1-Aminocyclohexyl)-6-ethyl-3,4-dihydropyrimidin-4-one hydrochloride)



